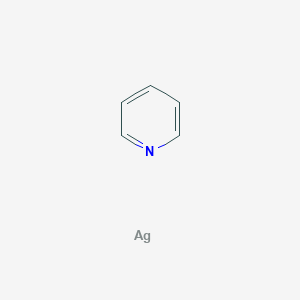
Pyridine--silver (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine–silver (1/1) is a coordination compound consisting of pyridine, an aromatic heterocycle, and silver in a 1:1 ratio. Pyridine, with the chemical formula C5H5N, is known for its nitrogen atom, which imparts unique chemical properties. Silver, a transition metal, is well-known for its antimicrobial properties. The combination of these two components results in a compound with significant applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pyridine–silver (1/1) can be synthesized through various methods. One common approach involves the reaction of silver nitrate (AgNO3) with pyridine in an aqueous solution. The reaction is typically carried out at room temperature, and the resulting product is isolated by filtration and drying. Another method involves the use of silver perchlorate (AgClO4) dissolved in pyridine, forming complexes such as [Ag(py)2]ClO4 and [Ag(py)4]ClO4 .
Industrial Production Methods: Industrial production of pyridine–silver (1/1) often involves large-scale reactions using similar methods as described above. The choice of reagents and conditions may vary depending on the desired purity and yield of the final product. Advanced techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: Pyridine–silver (1/1) undergoes various chemical reactions, including:
Oxidation: The silver component can undergo oxidation, forming silver oxide (Ag2O) in the presence of oxidizing agents.
Reduction: Silver ions in the compound can be reduced to metallic silver (Ag) using reducing agents such as sodium borohydride (NaBH4).
Substitution: Pyridine ligands can be substituted with other ligands, such as phosphines or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are common oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or hydrazine (N2H4) are commonly used reducing agents.
Substitution: Ligand exchange reactions often require the presence of a coordinating solvent and may be facilitated by heating.
Major Products:
Oxidation: Silver oxide (Ag2O)
Reduction: Metallic silver (Ag)
Substitution: New coordination complexes with different ligands
Aplicaciones Científicas De Investigación
Pyridine–silver (1/1) has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of pyridine–silver (1/1) primarily involves the interaction of silver ions with biological molecules. Silver ions can bind to thiol groups in proteins, leading to the disruption of cellular functions and ultimately causing cell death. Additionally, silver ions can generate reactive oxygen species (ROS), which further contribute to their antimicrobial activity . The pyridine ligand enhances the solubility and stability of the compound, facilitating its interaction with target molecules.
Comparación Con Compuestos Similares
Pyridine–silver perchlorate ([Ag(py)2]ClO4): Similar in structure but with perchlorate as the counterion.
Pyridine–silver nitrate ([Ag(py)2]NO3): Similar coordination but with nitrate as the counterion.
Pyridine–silver acetate ([Ag(py)2]OAc): Similar coordination but with acetate as the counterion.
Uniqueness: Pyridine–silver (1/1) is unique due to its specific 1:1 ratio of pyridine to silver, which imparts distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications.
Propiedades
Número CAS |
514789-97-0 |
|---|---|
Fórmula molecular |
C5H5AgN |
Peso molecular |
186.97 g/mol |
Nombre IUPAC |
pyridine;silver |
InChI |
InChI=1S/C5H5N.Ag/c1-2-4-6-5-3-1;/h1-5H; |
Clave InChI |
UNLTXKMPCPWQGQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC=C1.[Ag] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Di-tert-butylphosphanyl)methyl]pyridine](/img/structure/B14244919.png)
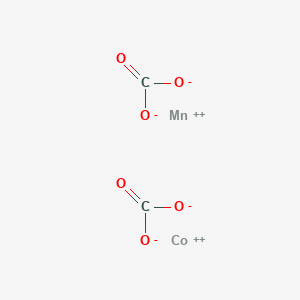
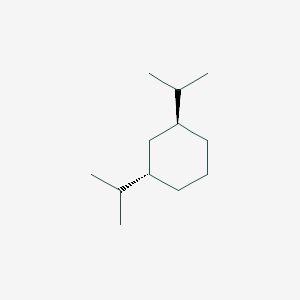
![[Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diiodide](/img/structure/B14244935.png)
![6,8-Bis[(3-phosphanylpropyl)sulfanyl]octanoic acid](/img/structure/B14244939.png)

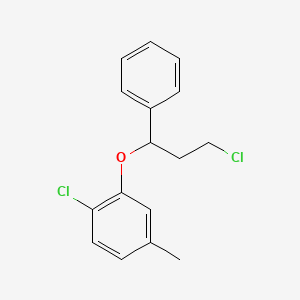


![2H,7H-[1,4]Dioxepino[2,3-c]pyrrole, 3,4-dihydro-7-propyl-](/img/structure/B14244964.png)
![2-{[(3-Methylbut-2-en-1-yl)oxy]methyl}naphthalene-1-carbonitrile](/img/structure/B14244967.png)
![N-Benzyl-O-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]-L-tyrosine](/img/structure/B14244972.png)
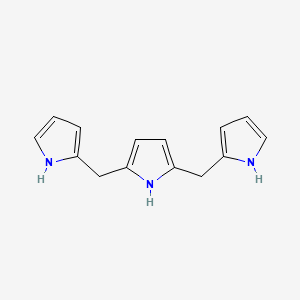
![4-Methyl-N-[(naphthalen-1-yl)methylidene]benzene-1-sulfinamide](/img/structure/B14244997.png)
